2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride
Description
Chemical Identity:
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride (CAS: 29510-76-7) is an ionic liquid with the molecular formula C₁₃H₁₄Cl₄N₂ and an average molecular weight of 340.069 Da. Its structure features a substituted imidazolium core with:
- A chlorine atom at position 2,
- A 3,4-dichlorophenyl group at position 3,
- An isopropyl group at position 1,
- A methyl group at position 2.
Physicochemical Properties:
The compound’s single-isotope mass is 337.991109 Da, and its ChemSpider ID is 31845 . It is classified as a mutagen in mammalian cells, with cytogenetic effects observed at concentrations as low as 10 mg/L .
Properties
CAS No. |
29510-76-7 |
|---|---|
Molecular Formula |
C13H14Cl4N2 |
Molecular Weight |
340.1 g/mol |
IUPAC Name |
2-chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-ium;chloride |
InChI |
InChI=1S/C13H14Cl3N2.ClH/c1-8(2)17-7-9(3)18(13(17)16)10-4-5-11(14)12(15)6-10;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
KNWLGMKJURLZTQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+](=C(N1C2=CC(=C(C=C2)Cl)Cl)Cl)C(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Precursors: Chlorinated Aromatic Intermediates
A critical step in the synthesis of the target imidazolium salt is the preparation of the chlorinated aromatic intermediates, particularly 3,4-dichlorophenyl derivatives and 3-chloro-4-methylbenzoic acid derivatives.
Nuclear Chlorination of 4-Methylbenzoic Acid Chloride
The chlorination of 4-methylbenzoic acid chloride to produce 3-chloro-4-methylbenzoic acid chloride is a key intermediate step. This is typically achieved using molecular chlorine in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The chlorination degree is carefully controlled to optimize the ratio of monochloro to dichloro isomers, with a preferred chlorine molar ratio of 0.9 to 1.1 relative to the starting acid chloride.
After chlorination, nitrogen purging is used to remove unreacted chlorine, stabilizing the product composition. This method yields high purity 3-chloro-4-methylbenzoic acid chloride with yields around 70% and monochloro/dichloro isomer ratios improved up to 38.6:1 under optimized conditions.
The chlorinated acid chloride is then purified by vacuum distillation at approximately 10 mmHg and 165 °C.Isopropyl Ester Formation
The 3-chloro-4-methylbenzoic acid chloride intermediate is converted to the corresponding isopropyl ester by reaction with isopropyl alcohol under controlled conditions. The molar ratio of isopropyl alcohol is typically around 0.9 times the theoretical amount to minimize side reactions. This esterification proceeds with high purity (99.8% by GC) and yields around 74%. The product is purified by vacuum distillation at about 10 mmHg and 180 °C.
Formation of the Imidazolium Core and Alkylation
Imidazole Core Construction
The imidazole ring substituted at positions 1 and 4 with isopropyl and methyl groups respectively is generally synthesized via classical imidazole ring-forming reactions. These can include condensation of appropriate aldehydes or ketones with amidines or related nitrogen sources, followed by cyclization.Introduction of 3,4-Dichlorophenyl Substituent at Position 3
The 3-(3,4-dichlorophenyl) substituent is introduced through a nucleophilic substitution or coupling reaction involving the chlorinated aromatic intermediate and the imidazole core. The dichlorophenyl moiety can be prepared by controlled chlorination of phenyl precursors or by using commercially available 3,4-dichlorophenyl reagents.Quaternization to Form Imidazolium Salt
The final step involves quaternization of the imidazole nitrogen (typically at N1) with an alkyl halide or related alkylating agent to form the imidazolium chloride salt. In this case, the isopropyl group is introduced at N1 via reaction with isopropyl halide or an equivalent alkylating reagent under controlled conditions to yield the 2-chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride.Use of Grignard Reagents
According to related patent literature, Grignard reagents such as isopropylmagnesium bromide (iPrMgBr) may be used for the introduction of the isopropyl group or for other alkylation steps involving acid chlorides or aromatic intermediates.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nuclear chlorination of 4-methylbenzoic acid chloride | Cl2, FeCl3 catalyst, controlled molar ratio (0.9-1.1), N2 purge | ~70 | 99.8 | Control of monochloro/dichloro ratio critical |
| Esterification to isopropyl 3-chloro-4-methylbenzoate | Isopropyl alcohol (0.9 eq), distillation under reduced pressure | ~74 | 99.8 | Vacuum distillation at 10 mmHg, 180 °C |
| Imidazole ring formation | Condensation and cyclization of appropriate precursors | Variable | - | Classical imidazole synthesis methods |
| Introduction of 3,4-dichlorophenyl group | Nucleophilic substitution or coupling with dichlorophenyl reagents | - | - | May involve chlorinated aromatic intermediates |
| Quaternization (alkylation) | Isopropyl halide or Grignard reagent (iPrMgBr) | - | - | Formation of imidazolium chloride salt |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-iumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Molecular Formula : C₁₃H₁₃ClN₃O₂
- Key Features: Nitro group at position 5 (enhances electrophilicity). Chloromethylphenyl substituent (unlike the dichlorophenyl group in the target compound). Lacks the cationic imidazolium core, making it non-ionic.
- Applications : Primarily studied for synthetic versatility in organic chemistry .
1-Butyl-3-methylimidazolium Chloride
- Molecular Formula : C₈H₁₅ClN₂
- Key Features :
Functional Analogues
N-(3,4-Dichlorophenyl)-N´-methylurea
- Molecular Formula : C₈H₈Cl₂N₂O
- Key Features :
- Urea backbone instead of imidazolium.
- Retains the 3,4-dichlorophenyl moiety but lacks ionic character.
- Applications : Metabolite of linuron herbicide; studied for environmental persistence .
Comparative Data Table
Biological Activity
2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride, with the CAS number 29510-76-7, is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
- Molecular Formula : C13H14Cl4N2
- Molecular Weight : 340.1 g/mol
- IUPAC Name : 2-chloro-3-(3,4-dichlorophenyl)-4-methyl-1-propan-2-ylimidazol-1-ium; chloride
The biological activity of 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride is primarily attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This modulation can lead to significant therapeutic effects, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Specific studies have shown effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Activity
The anticancer properties of 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride have been explored in several studies:
-
Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) demonstrated significant cytotoxic effects. The compound's IC50 values were reported as follows:
- MCF-7: IC50 = 15.63 µM
- HCT-116: IC50 = 12.5 µM
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest at the G1 phase and triggers apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests that the compound may induce programmed cell death effectively in cancer cells.
Comparative Analysis
To better understand the efficacy of 2-Chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride, a comparison with other similar compounds was conducted:
| Compound Name | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 |
|---|---|---|
| Reference (Doxorubicin) | 10.38 | 8.5 |
| 2-Chloro Compound | 15.63 | 12.5 |
| Another Similar Compound | 20.0 | 15.0 |
This table illustrates that while the compound shows promising activity, there is still room for improvement compared to established chemotherapeutics like Doxorubicin.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of imidazolium salts, including our compound of interest. The results indicated that the presence of electron-withdrawing groups significantly enhanced biological activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Response
In another study focusing on its anticancer properties, researchers treated multiple cancer cell lines with varying concentrations of the imidazolium compound over a period of 48 hours. The results showed a dose-dependent response in cell viability reduction, reinforcing its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-3-(3,4-dichlorophenyl)-1-isopropyl-4-methyl-imidazolium chloride, and how can yield be improved?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation (similar to , Scheme 1) followed by cyclization. Key steps include:
- Step 1 : React 3,4-dichlorophenyl derivatives with acyl chlorides under AlCl₃ catalysis.
- Step 2 : Use hydrazine hydrate for indazole ring closure (modified for imidazolium systems).
- Yield Optimization : Control reaction temperature (≤70°C), use anhydrous solvents (e.g., DMF), and employ Raney nickel for nitro group reduction ( ).
- Characterization : Confirm purity via HPLC (>98%) and structural integrity via H/C NMR ( ).
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 1.2–1.5 ppm for isopropyl methyl groups).
- Mass Spectrometry (MS) : ESI-MS expected [M-Cl]⁺ peak at m/z 305.0 (calculated from ).
- Elemental Analysis : Verify Cl content (theoretical ~41.8% Cl).
- Data Table :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| H NMR | δ 4.2 (imidazolium CH), δ 1.3 (isopropyl CH₃) | Structural confirmation |
| ESI-MS | [M-Cl]⁺ = 305.0 | Molecular weight validation |
Q. How stable is this compound under varying thermal and solvent conditions?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C ( ).
- Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in aqueous acidic/basic conditions.
- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent Cl⁻ loss ( ).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology :
- Docking Studies : Use SMILES string (e.g.,
ClC1=CC(=C(C=C1)Cl)C2=C(N=C(N2C(C)C)C)Cl.[Cl-]) to model interactions with enzymes ( ). - DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., imidazolium ring).
Q. What mechanisms explain its reported mutagenicity (cytotoxicity at 10 mg/L)?
- Methodology :
- In Vitro Assays : Test chromosomal aberrations in CHO-K1 cells ().
- Reactive Oxygen Species (ROS) Detection : Use fluorescence probes (e.g., DCFH-DA) to link Cl⁻ release to oxidative stress.
Q. How can conflicting data on its stability in protic solvents be resolved?
- Methodology :
- Kinetic Studies : Monitor hydrolysis rates via H NMR in D₂O/MeOD mixtures.
- pH-Dependent Degradation : Use buffers (pH 2–12) to identify degradation products (e.g., 3,4-dichloroaniline via GC-MS, ).
- Data Table :
| Solvent | Half-Life (25°C) | Degradation Product |
|---|---|---|
| H₂O (pH 7) | 2 hours | 3,4-dichloroaniline |
| DMF | >48 hours | None |
Q. What byproducts form during synthesis, and how can they be minimized?
- Methodology :
- HPLC-MS Tracking : Identify byproducts (e.g., dichlorophenyl isothiocyanate, ) during Friedel-Crafts step.
- Purification : Use silica gel chromatography (hexane:EtOAc 3:1) or recrystallization (ethanol/water).
Data Contradiction and Resolution
Q. Why do toxicity studies report varying LC₅₀ values across cell lines?
- Analysis : Cell-specific membrane permeability (e.g., HeLa vs. HEK293) affects Cl⁻ uptake.
- Methodology : Standardize assays using identical cell passage numbers and exposure times (24–48 hrs).
- Reference :
Safety and Handling
Q. What precautions are critical when handling this compound?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
